![molecular formula C18H21FN2O3S2 B4542270 N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4542270.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by the presence of benzamide and sulfonyl functionalities, often associated with significant biological activities. The detailed introduction of such a compound would focus on its synthetic utility, potential for chemical modifications, and relevance to fields like medicinal chemistry, given its structural elements that are common in drug design.
Synthesis Analysis
Synthesis routes for similar compounds often involve multi-step chemical reactions, starting from basic aromatic compounds followed by functional group transformations. For instance, the synthesis of related fluorobenzyl analogues involves the use of p-[18F]fluorobenzyl iodide in a substitution reaction to introduce the fluorobenzyl group into the compound, demonstrating a method for incorporating radiolabels for imaging studies (Garg et al., 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray crystallography. For example, studies on similar compounds have detailed their crystal structures, providing insights into their molecular conformations and potential intermolecular interactions (Luo & Huang, 2004).
Applications De Recherche Scientifique
Insecticidal Activity
Compounds with similar structures have been identified as novel classes of insecticides, exhibiting strong activity especially against lepidopterous pests, including resistant strains. These compounds possess unique chemical structures that contribute to their efficacy, with some showing safety for non-target organisms and suitability for integrated pest management programs (Tohnishi et al., 2005).
Antibacterial Agents
Derivatives of benzamide, including those with fluorine substitutions, have been synthesized and evaluated for their antibacterial properties. Research in this area aims to develop compounds with enhanced antibacterial activity against various strains, potentially leading to new classes of antibiotics (Egawa et al., 1984).
Cardiac Electrophysiological Activity
Sulfonamide derivatives, closely related to the compound , have been studied for their cardiac electrophysiological activities. These studies have led to the identification of compounds with potential use as selective class III antiarrhythmic agents, showing promise in models of reentrant arrhythmias (Morgan et al., 1990).
Radioprotective Activity
Research into fluorine-containing amides has explored their potential radioprotective activities. These studies aim to understand the impact of fluorine atoms on enhancing radioprotective efficacy, contributing to the development of compounds that can mitigate the effects of radiation exposure (Vasil'eva & Rozhkov, 1992).
Cancer Research
Halogenated sulfonamides have been investigated for their inhibitory effects on tumor-associated carbonic anhydrase isozymes. These compounds have shown potential as antitumor agents, with studies suggesting the possibility of designing more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).
Propriétés
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S2/c1-13-11-14(7-8-17(13)21-26(2,23)24)18(22)20-9-10-25-12-15-5-3-4-6-16(15)19/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPQLBBZUPRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCSCC2=CC=CC=C2F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



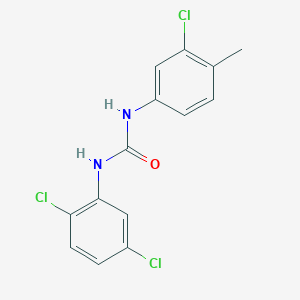
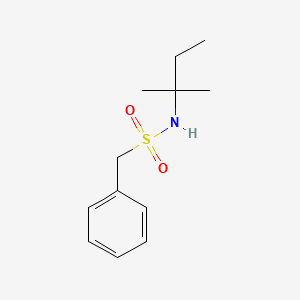
![ethyl 4-[4-(4-morpholinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4542207.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4542229.png)

![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)
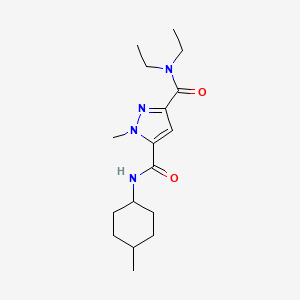
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)
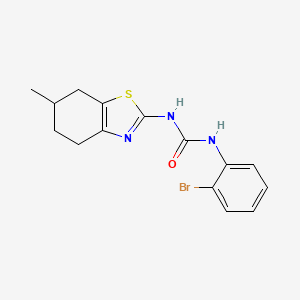
![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)
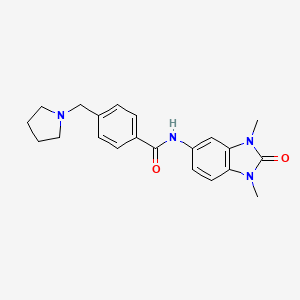
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(1-propyl-4-piperidinyl)thiourea](/img/structure/B4542282.png)